molecular formula C15H16F3NO4 B13842678 ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate

ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate

Cat. No.: B13842678
M. Wt: 331.29 g/mol
InChI Key: NWSGXDBBCPYCMQ-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate involves several steps. One common method includes the condensation of ethyl acetoacetate with 2,3,4-trifluorobenzaldehyde in the presence of a base, followed by the addition of (2S)-1-hydroxypropan-2-amine . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iminomethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluorophenyl group and the iminomethyl group in ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate provides distinct chemical and biological properties. The trifluorophenyl group enhances its stability and lipophilicity, while the iminomethyl group allows for specific interactions with biological targets .

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate

InChI

InChI=1S/C15H16F3NO4/c1-3-23-15(22)10(6-19-8(2)7-20)14(21)9-4-5-11(16)13(18)12(9)17/h4-6,8,20-21H,3,7H2,1-2H3/t8-/m0/s1

InChI Key

NWSGXDBBCPYCMQ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=N[C@@H](C)CO

Canonical SMILES

CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=NC(C)CO

Origin of Product

United States

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